molecular formula C11H15ClN2O B1467324 [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1250339-07-1

[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B1467324
CAS No.: 1250339-07-1
M. Wt: 226.7 g/mol
InChI Key: LMPJCCDTRNQWPT-UHFFFAOYSA-N
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Description

[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H15ClN2O It is characterized by the presence of a chloro-substituted phenyl ring and a morpholine ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and morpholine.

    Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Methanamine: The resulting amine is then reacted with formaldehyde and morpholine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the reduction and subsequent reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Formation of oxides or hydroxyl derivatives.

    Reduction Products: Formation of amine derivatives.

    Substitution Products: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways by binding to its targets, leading to altered cellular responses.

Comparison with Similar Compounds

  • [5-Chloro-2-(piperidin-4-yl)phenyl]methanamine
  • [5-Chloro-2-(pyrrolidin-4-yl)phenyl]methanamine

Uniqueness:

  • Structural Features: The presence of the morpholine ring distinguishes it from similar compounds.
  • Reactivity: Its reactivity profile differs due to the unique electronic effects of the morpholine ring.

Properties

IUPAC Name

(5-chloro-2-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPJCCDTRNQWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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